molecular formula C21H28N4O2 B14952325 4-cyclopentyl-1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14952325
M. Wt: 368.5 g/mol
InChI Key: AVLFAHFVKJRAIU-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step often involves the alkylation of the triazolone core using cyclopentyl halides in the presence of a base.

    Attachment of the Benzoyl-Substituted Piperidine: This can be done through a series of reactions including the formation of the piperidine ring, followed by benzoylation and subsequent coupling with the triazolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE shares similarities with other triazolone derivatives, such as:
    • 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
    • 4-CYCLOPENTYL-1-METHYL-3-[1-(2-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-(3-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C21H28N4O2/c1-15-6-5-7-17(14-15)20(26)24-12-10-16(11-13-24)19-22-23(2)21(27)25(19)18-8-3-4-9-18/h5-7,14,16,18H,3-4,8-13H2,1-2H3

InChI Key

AVLFAHFVKJRAIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C

Origin of Product

United States

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